molecular formula C13H19N3O2S B7591256 N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide

N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide

Cat. No. B7591256
M. Wt: 281.38 g/mol
InChI Key: KYDCSYHFIYUODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research. In 4]octan-1-yl)thiadiazole-4-carboxamide.

Mechanism of Action

The mechanism of action of N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide involves binding to the GPR40 receptor and activating downstream signaling pathways. This leads to the release of insulin from pancreatic beta cells, which helps to regulate blood glucose levels. In addition, this compound has been found to have anti-inflammatory effects, which may be mediated through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide has been found to have a number of unique biochemical and physiological effects. In addition to its role as a GPR40 agonist, this compound has been shown to have anti-inflammatory effects, as well as antioxidant and neuroprotective properties. These effects may be mediated through the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide in lab experiments is its selectivity for the GPR40 receptor. This allows for more specific and targeted studies of this receptor and its downstream signaling pathways. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide. One area of focus could be on the development of more soluble analogs of this compound, which would make it easier to use in a wider range of experimental settings. Additionally, further studies could be conducted to explore the potential anti-inflammatory, antioxidant, and neuroprotective effects of this compound. Finally, there is potential for this compound to be used in the development of new therapies for the treatment of diabetes and other metabolic disorders.

Synthesis Methods

The synthesis of N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide involves several steps. The first step is the synthesis of 2-mercapto-1,3,4-thiadiazole-5-carboxylic acid, which is then reacted with ethyl chloroacetate to form ethyl 2-(2-chloroacetyl)thiazole-4-carboxylate. This intermediate is then reacted with 1,3-dioxane in the presence of potassium tert-butoxide to form N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide.

Scientific Research Applications

N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide has been found to have potential applications in scientific research. One of the main uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in signal transduction and are involved in a wide range of physiological processes. N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide has been shown to be a potent and selective agonist for the GPR40 receptor, which is involved in the regulation of insulin secretion.

properties

IUPAC Name

N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-2-18-11-7-10(13(11)5-3-4-6-13)14-12(17)9-8-19-16-15-9/h8,10-11H,2-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDCSYHFIYUODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide

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